
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclobutyl group attached to a pyrrolidine ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like sodium chloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
- Chemistry It serves as an intermediate in the synthesis of complex organic molecules.
- Biology The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
- Industry It is used in the production of fine chemicals and as a building block for various industrial processes.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents. Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.
Cyclobutylamine: Shares the cyclobutyl group but lacks the pyrrolidine ring.
2-(Pyrrolidin-1-yl)ethanol: Contains a pyrrolidine ring and an ethanol group instead of the ethanone linkage.
Uniqueness
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the combination of the cyclobutyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound notable for its unique structural features, combining a cyclobutyl group with a pyrrolidinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H15NO. Its structure can be visualized as follows:
This compound's unique combination of cyclic and acyclic elements contributes to its distinct chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Preliminary studies have suggested potential analgesic and anti-inflammatory effects. The compound appears to interact with various biological targets, including enzymes and receptors, which may lead to diverse pharmacological effects.
The mechanisms underlying the biological activity of this compound involve:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways that regulate pain and inflammation.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Analgesic Effects
A study investigated the analgesic properties of this compound using animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting that the compound may act as a central nervous system analgesic.
Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory effects of this compound in vitro. The findings demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential utility in treating inflammatory conditions.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure | Key Differences |
---|---|---|
1-Cyclobutyl-2-(4-methylpiperidin-2-yl)ethan-1-one | Structure | Contains a 4-methylpiperidinyl group |
1-Cyclobutyl-2-(6-methylpiperidin-2-yl)ethan-1-one | Structure | Contains a 6-methylpiperidinyl group |
1-Cyclobutyl-2-(pyridin-2-yl)ethanone | Structure | Substituted with a pyridine instead of a pyrrolidine |
This table highlights the structural variations that may influence the biological activity and therapeutic potential of these compounds.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-cyclobutyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO/c12-10(8-3-1-4-8)7-9-5-2-6-11-9/h8-9,11H,1-7H2 |
InChI Key |
IBXFQFOBRXQAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
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